![molecular formula C18H22N6O2 B5468694 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5468694.png)
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI-1005, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. This spiro compound is a small molecule that has been designed to target a specific protein, namely, the transcription factor nuclear factor-kappa B (NF-κB). The NF-κB pathway is known to play a crucial role in inflammation, immunity, and cancer, making SPI-1005 a promising candidate for the treatment of various diseases.
Mécanisme D'action
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one exerts its pharmacological effects by targeting the NF-κB pathway, which is known to play a critical role in inflammation, immunity, and cancer. Specifically, this compound inhibits the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. By inhibiting the activation of NF-κB, this compound reduces the production of pro-inflammatory cytokines and promotes tissue repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, promoting tissue repair, and enhancing the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have antioxidant and anti-apoptotic properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one is its specificity for the NF-κB pathway, which makes it a promising candidate for the treatment of various diseases. Furthermore, this compound has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. However, one of the limitations of this compound is its low solubility, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one. Firstly, further preclinical studies are needed to evaluate the efficacy and safety of this compound in various disease models. Secondly, clinical trials are needed to assess the potential therapeutic applications of this compound in humans. Thirdly, the development of more efficient synthesis methods and formulations may improve the efficacy and bioavailability of this compound. Finally, the identification of new targets and pathways may expand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one involves several steps, starting with the reaction of 1-(1H-tetrazol-1-yl)butan-1-one with 3-bromoaniline to form the intermediate compound. This intermediate is then reacted with 1-methyl-1H-indole-2,3-dione to form the final product, this compound. The overall yield of the synthesis process is around 15%.
Applications De Recherche Scientifique
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, multiple sclerosis, and cancer. In preclinical studies, this compound has shown promising results in reducing inflammation and promoting tissue repair. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
1-methyl-1'-[4-(tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-15-7-3-2-6-14(15)18(17(22)26)9-5-10-23(12-18)16(25)8-4-11-24-13-19-20-21-24/h2-3,6-7,13H,4-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQBJCLICZYZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C(=O)CCCN4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.